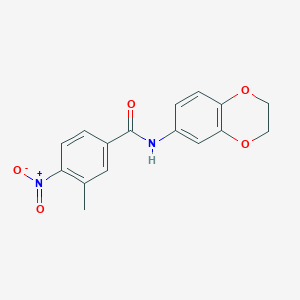![molecular formula C21H25NO3 B5685912 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5685912.png)
4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide, also known as EPPB, is a compound that has gained attention in scientific research due to its potential as a tool for studying protein function and regulation. EPPB is a small molecule that can selectively bind to specific proteins, altering their activity and allowing researchers to investigate their role in various biological processes.
Mécanisme D'action
4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide works by binding to specific proteins, altering their activity and function. It has been shown to selectively bind to a specific region of proteins known as the PRC1 domain, which is involved in protein-protein interactions and regulation. By binding to this domain, this compound can alter the activity of specific proteins and allow researchers to investigate their role in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, particularly in the context of protein regulation. It has been shown to alter the activity of specific proteins, leading to changes in protein degradation, protein-protein interactions, and protein localization. This compound has also been shown to have anti-cancer properties, potentially through its ability to alter the activity of specific proteins involved in cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide in lab experiments is its ability to selectively bind to specific proteins, allowing researchers to investigate their role in various biological processes. This compound is also a small molecule, making it easy to work with and manipulate in the lab. However, one limitation of using this compound is its specificity for the PRC1 domain, which may limit its usefulness in studying proteins that do not contain this domain.
Orientations Futures
There are several future directions for research involving 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide. One potential area of study is the development of new compounds that can selectively bind to other regions of proteins, allowing researchers to investigate their role in various biological processes. Another area of study is the use of this compound in the development of new cancer treatments, potentially through its ability to alter the activity of specific proteins involved in cancer cell growth and proliferation. Additionally, this compound may be useful in the study of other diseases and biological processes, providing a valuable tool for researchers in a variety of fields.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide involves several steps, including the reaction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with ethyl chloroformate to form an intermediate compound. This intermediate is then reacted with N-methyl-4-aminobenzamide to produce the final product, this compound.
Applications De Recherche Scientifique
4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been used in a variety of scientific research studies, particularly in the field of protein regulation. It has been shown to selectively bind to specific proteins, altering their activity and allowing researchers to investigate their role in various biological processes. This compound has been used in studies on protein degradation, protein-protein interactions, and protein localization.
Propriétés
IUPAC Name |
4-ethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-2-25-19-10-8-17(9-11-19)20(23)22-16-21(12-14-24-15-13-21)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSFGLMRRZVVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5685855.png)
![4-[5-(1-acetylpiperidin-2-yl)-1-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5685856.png)
![8-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5685865.png)
![3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide](/img/structure/B5685881.png)



![(3S*,4S*)-1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-4-isopropoxypyrrolidin-3-ol](/img/structure/B5685903.png)

![3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide](/img/structure/B5685920.png)

